N'-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide
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Overview
Description
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes a hydroxy group, an isopropoxy group, and a carboximidamide group attached to a benzene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzonitrile and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Formation of Intermediate: The hydroxy group of 4-hydroxybenzonitrile reacts with isopropyl alcohol to form 4-(propan-2-yloxy)benzonitrile.
Hydrolysis and Amidation: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the carboximidamide by reaction with hydroxylamine.
Industrial Production Methods
In an industrial setting, the production of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboximidamide group can be reduced to form the corresponding amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides.
Major Products Formed
Oxidation: Formation of 4-(propan-2-yloxy)benzaldehyde or 4-(propan-2-yloxy)benzoic acid.
Reduction: Formation of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboxamide.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboxamide
- N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboxylic acid
- N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboxaldehyde
Uniqueness
N’-hydroxy-4-(propan-2-yloxy)benzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLSFXGNXGTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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